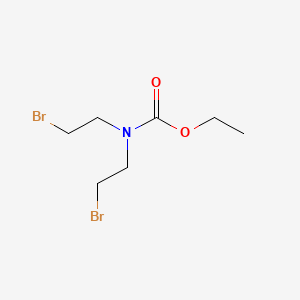
Ethylbis(2-bromethyl)carbamate
Übersicht
Beschreibung
Ethyl bis(2-bromoethyl)carbamate is an organic compound with the molecular formula C7H13Br2NO2 and a molecular weight of 302.99 g/mol . It is characterized by the presence of two bromoethyl groups attached to a carbamate moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Ethyl bis(2-bromoethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, including as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl bis(2-bromoethyl)carbamate can be synthesized through the reaction of ethyl carbamate with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of ethyl bis(2-bromoethyl)carbamate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl bis(2-bromoethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include azidoethyl carbamate, thiocyanatoethyl carbamate, and methoxyethyl carbamate.
Oxidation: Products include ethyl bis(2-bromoethyl)carbamate oxide.
Reduction: Products include ethyl bis(2-aminoethyl)carbamate.
Wirkmechanismus
The mechanism of action of ethyl bis(2-bromoethyl)carbamate involves the interaction of its bromoethyl groups with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds, resulting in the modification of proteins or other biomolecules. The carbamate moiety can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ethyl bis(2-bromoethyl)carbamate can be compared with other similar compounds such as:
tert-Butyl N-(2-bromoethyl)carbamate: Similar structure but with a tert-butyl group instead of an ethyl group.
2-(Boc-amino)ethyl bromide: Contains a Boc-protected amino group instead of a carbamate.
Ethyl bis(2-chloroethyl)carbamate: Similar structure but with chloroethyl groups instead of bromoethyl groups.
These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the presence of different substituents.
Eigenschaften
IUPAC Name |
ethyl N,N-bis(2-bromoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br2NO2/c1-2-12-7(11)10(5-3-8)6-4-9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMMTULZEPCVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(CCBr)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448570 | |
| Record name | ETHYL BIS(2-BROMOETHYL)CARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77697-11-1 | |
| Record name | ETHYL BIS(2-BROMOETHYL)CARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

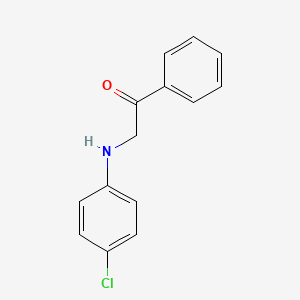
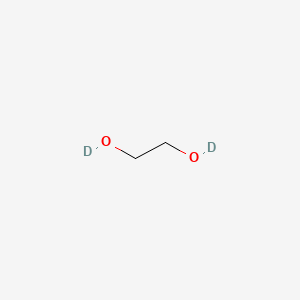
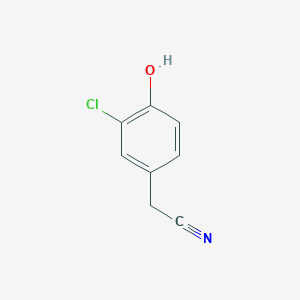
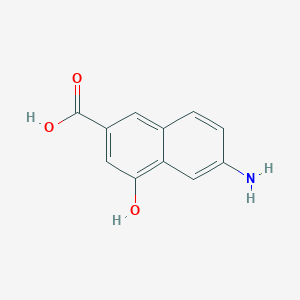
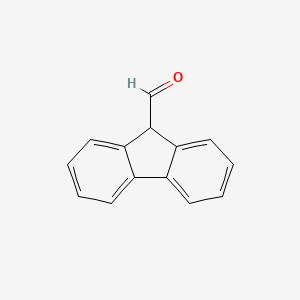

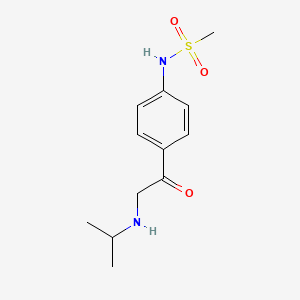
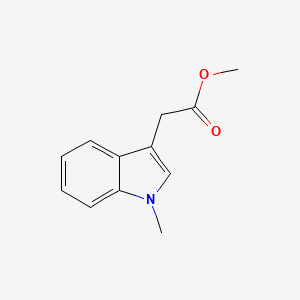
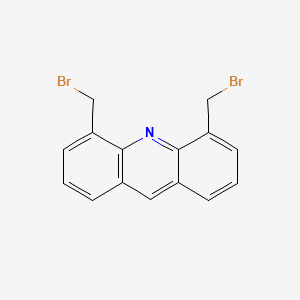
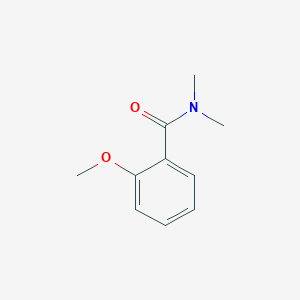
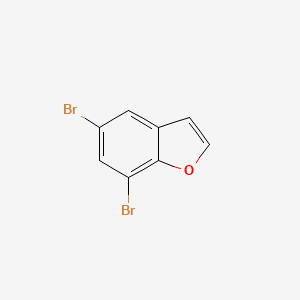
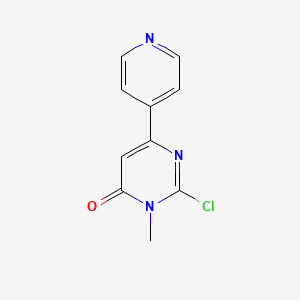
![Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride](/img/structure/B1609849.png)
